molecular formula C9H9NO B8639660 1-(but-3-ynyl)pyridin-2(1H)-one

1-(but-3-ynyl)pyridin-2(1H)-one

Cat. No. B8639660
M. Wt: 147.17 g/mol
InChI Key: MLFQRYRUMJXJMI-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

4-bromobut-1-ynyl)trimethylsilane (700 mg, 3 mmol), pyridin-2-ol (300 mg, 3 mmol) and K2CO3 (900 mg, 6 mmol) were poured into acetone (4.2 ml) and the resulting mixture was heated in the microwave at 150° C. for 7 min. The solvent was evaporated and the crude product was dissolved DCM and the organic layer was washed with water. The crude residue was purified over silicagel chromatography (prepacked 5 g silicagel column, DCM/MeOH: 99/1 as eluent) to afford 33 mg of 1-(but-3-ynyl)pyridin-2(1H)-one as a brown oil (Yield: 5%).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[SiH](C)C.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11].[C:12]([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH2:18]([N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]1=[O:11])[CH2:19][C:21]#[CH:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C[SiH](C)C
Name
Quantity
300 mg
Type
reactant
Smiles
N1=C(C=CC=C1)O
Name
Quantity
900 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.2 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved DCM
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silicagel chromatography (prepacked 5 g silicagel column, DCM/MeOH: 99/1 as eluent)

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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